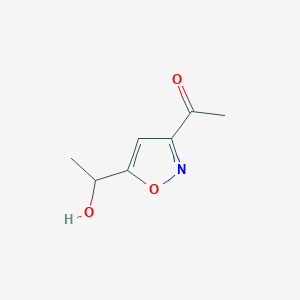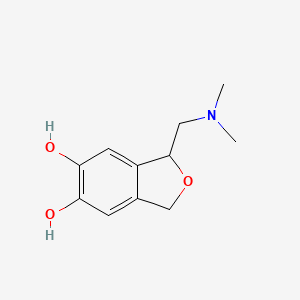
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol is an organic compound that belongs to the class of isobenzofurans. This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a dihydroisobenzofuran ring system. The compound also contains two hydroxyl groups at the 5 and 6 positions of the dihydroisobenzofuran ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol typically involves the following steps:
Formation of the Isobenzofuran Ring: The initial step involves the formation of the isobenzofuran ring system. This can be achieved through cyclization reactions involving suitable precursors such as phthalic anhydride and appropriate nucleophiles.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. This step often involves the use of dimethylamine and formaldehyde under basic conditions to form the dimethylaminomethyl group.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the 5 and 6 positions of the dihydroisobenzofuran ring. This can be achieved through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-5,6-diol: The parent compound with unique structural features.
Dimethylaminomethyl derivatives: Compounds with similar dimethylaminomethyl groups but different ring systems.
Isobenzofuran derivatives: Compounds with similar isobenzofuran ring systems but different substituents.
Uniqueness
This compound is unique due to the presence of both dimethylamino and hydroxyl groups on the isobenzofuran ring. This combination of functional groups imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-5,6-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)5-11-8-4-10(14)9(13)3-7(8)6-15-11/h3-4,11,13-14H,5-6H2,1-2H3 |
Clé InChI |
AXOBRCSORCNZAQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1C2=CC(=C(C=C2CO1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


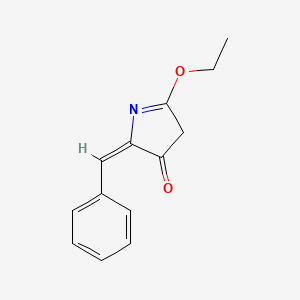
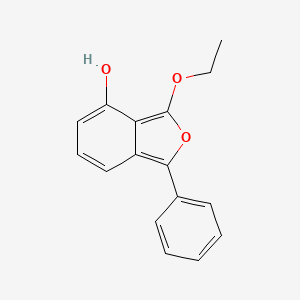

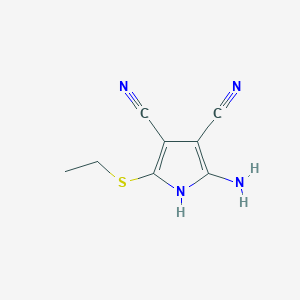
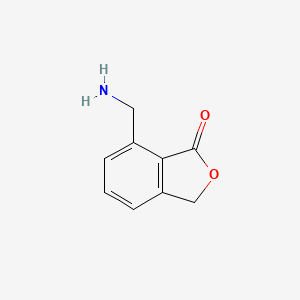
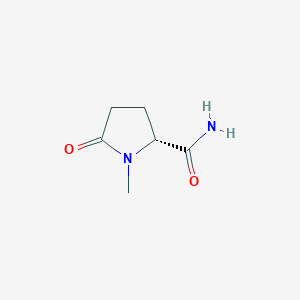
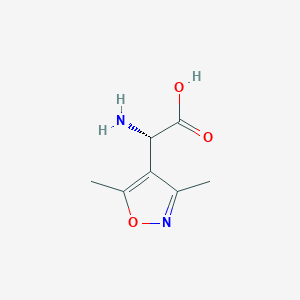
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)

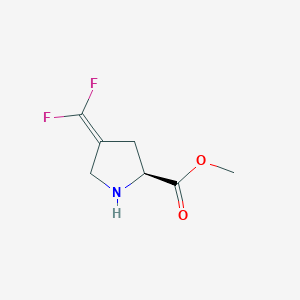
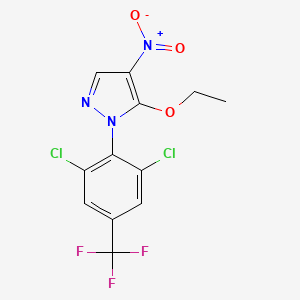
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)

